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Compound of Interest

Compound Name: (-)-Camphenilone

Cat. No.: B13416667

Introduction

(-)-Camphenilone, a bicyclic monoterpene ketone, is a compound of interest in various fields,
including synthetic chemistry and drug development. A thorough understanding of its
thermochemical properties is essential for process design, safety assessment, and the
development of computational models. This guide provides an in-depth overview of the
available thermochemical data for related compounds, detailed experimental protocols for
determining these properties, and a workflow for computational thermochemical analysis, which
is often employed when experimental data is scarce. While specific experimental
thermochemical data for (-)-Camphenilone is not readily available in the literature, this guide
offers a comprehensive framework for its determination and estimation.

Data Presentation: Thermochemical Data of
Structurally Related Compounds

To provide context and an estimated range for the thermochemical properties of (-)-
Camphenilone, the following table summarizes experimental data for structurally similar
bicyclic compounds and terpenes. This data can serve as a valuable reference for researchers.
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Molar AfH° AcH°®
Compoun . . AsubH° Referenc
Formula Mass ( (solid) (solid)
d (kd/imol) e
g/mol) (kJ/mol) (kd/mol)
NIST
Camphor C10H160 152.23 -276.1 -5912.4 55.6
WebBook
NIST
Fenchone C10H160 152.23 -288.7 -5899.8 45.2
WebBook
Norcamph NIST
C7H100 110.15 -184.1 -3984.0 48.1
or WebBook
NIST
Camphene  C10H16 136.23 -99.2 -6273.9 45.6
WebBook

Note: The standard state is 298.15 K and 1 bar. AfH® is the standard enthalpy of formation,
AcH? is the standard enthalpy of combustion, and AsubH°® is the standard enthalpy of
sublimation.

Experimental Protocols

The determination of thermochemical data is a precise and meticulous process. Below are
detailed methodologies for the key experimental techniques used to obtain the data presented

above.
1. Combustion Calorimetry for Enthalpy of Formation

The standard enthalpy of formation of an organic compound is typically determined indirectly
from its standard enthalpy of combustion, measured using a bomb calorimeter.

e Principle: A known mass of the sample is completely combusted in a high-pressure oxygen
atmosphere within a constant-volume vessel (the "bomb"). The heat released by the
combustion reaction is absorbed by the surrounding water bath, and the temperature change
is precisely measured. The enthalpy of combustion is then calculated from the temperature
rise and the heat capacity of the calorimeter.[1][2]
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e Apparatus: A high-pressure stainless steel bomb, a water bath with a stirrer, a high-precision
thermometer (e.g., a platinum resistance thermometer), and an ignition system.

e Procedure:

o A pellet of the sample (typically 0.5 - 1.0 g) of known mass is placed in a crucible inside
the bomb.

o Afuse wire (e.g., iron or platinum) is attached to the ignition circuit and positioned in
contact with the sample.

o The bomb is sealed and purged with oxygen to remove air, then filled with high-purity
oxygen to a pressure of approximately 30 atm.

o The bomb is submerged in a known mass of water in the calorimeter. The system is
allowed to reach thermal equilibrium, and the initial temperature is recorded.

o The sample is ignited by passing an electric current through the fuse wire.

o The temperature of the water is recorded at regular intervals until it reaches a maximum
and then begins to cool.

o The final temperature is determined after correcting for heat exchange with the
surroundings.

o The bomb is opened, and the interior is inspected for any signs of incomplete combustion
(e.g., soot). The length of the unburned fuse wire is measured.

o Data Analysis: The heat of combustion (qc) is calculated using the formula: gc = - (Ccal * AT)
where Ccal is the heat capacity of the calorimeter (determined by combusting a standard
substance like benzoic acid) and AT is the corrected temperature change. The standard
enthalpy of combustion (AcH?) is then calculated per mole of the substance. The standard
enthalpy of formation (AfH®) is subsequently derived using Hess's Law, incorporating the
known standard enthalpies of formation of the combustion products (CO2 and H20).[3]

2. Determination of Enthalpy of Sublimation
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The enthalpy of sublimation, the heat required to transform a substance from a solid to a
gaseous state, can be measured by various techniques.

¢ Knudsen Effusion Method:

o Principle: This method relies on measuring the rate of mass loss of a sample effusing
through a small orifice in a heated cell under vacuum. The vapor pressure can be
determined from the rate of effusion using the Knudsen equation. The enthalpy of
sublimation is then calculated from the temperature dependence of the vapor pressure
using the Clausius-Clapeyron equation.

o Apparatus: A Knudsen cell (a small, heated container with a precisely machined orifice), a
high-vacuum system, a microbalance for measuring mass loss, and a temperature control

system.
o Procedure:

A small amount of the sample is placed in the Knudsen cell.

The cell is placed in a high-vacuum chamber and heated to a specific temperature.

The mass loss of the sample over a known period is measured.

The experiment is repeated at several different temperatures.

o Data Analysis: The vapor pressure (P) is calculated from the rate of mass loss. A plot of
In(P) versus 1/T yields a straight line with a slope of -AsubH°/R, where R is the gas
constant.

e Correlation Gas Chromatography:

o Principle: This technique relates the gas chromatographic retention time of a substance to
its vapor pressure. By measuring the retention time at different temperatures, the enthalpy
of vaporization or sublimation can be determined.

o Apparatus: A gas chromatograph with a temperature-programmable oven and a suitable
capillary column.
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o Procedure:
» A solution of the sample is injected into the gas chromatograph.
» The retention time is measured at a series of isothermal oven temperatures.

o Data Analysis: A plot of the natural logarithm of the retention time versus the reciprocal of
the absolute temperature is used to calculate the enthalpy of transfer from the stationary
phase to the gas phase, which can be correlated to the enthalpy of vaporization or

sublimation.

Mandatory Visualization
Computational Thermochemistry Workflow
In the absence of experimental data, computational chemistry provides a powerful tool for

estimating thermochemical properties. The following diagram illustrates a typical workflow for
the high-level ab initio calculation of the gas-phase standard enthalpy of formation.[4]
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Caption: Workflow for computational determination of gas-phase enthalpy of formation.
Logical Relationship for Experimental Data Determination

The following diagram illustrates the logical relationship and workflow for the experimental
determination of the standard enthalpy of formation in the gaseous state.
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Caption: Experimental workflow for determining the gas-phase enthalpy of formation.

Conclusion

While direct experimental thermochemical data for (-)-Camphenilone is currently lacking in the
public domain, this guide provides a robust framework for its determination. By utilizing the
experimental protocols for combustion calorimetry and sublimation enthalpy measurement,
researchers can obtain accurate values for this important compound. Furthermore, the outlined
computational workflow offers a reliable alternative for estimating its thermochemical
properties. The data for structurally related compounds presented herein serves as a useful
benchmark for both experimental and computational endeavors. This comprehensive approach
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will aid researchers, scientists, and drug development professionals in their work with (-)-
Camphenilone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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